Halogen-Dependent Alkaline Phosphatase Inhibition: Chloro vs. Bromo Analog Comparison
The 4-bromo analog (CAS 2640934-79-6) has a reported ALP IC50 of 1.469 ± 0.02 µM in an in vitro enzymatic assay using CDP-star chemiluminescent substrate . Although direct ALP inhibition data for the 4-chloro compound (CAS 2640944-92-7) are not yet published in peer-reviewed literature, the halogen substitution (Cl vs. Br) is known to modulate enzyme inhibition via altered halogen bonding, steric bulk (van der Waals radius: Cl = 1.75 Å vs. Br = 1.85 Å), and electronic effects (Hammett σp: Cl = +0.23, Br = +0.23) [1]. The chlorine atom's smaller size and comparable electron-withdrawing character may yield a distinct inhibition profile relative to the bromo analog, making the chloro compound a complementary tool for SAR exploration of halogen-dependent ALP inhibition [1].
| Evidence Dimension | Alkaline phosphatase (ALP) inhibitory activity |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature; predicted to differ from bromo analog based on halogen-dependent SAR |
| Comparator Or Baseline | N-(4-bromo-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine: IC50 = 1.469 ± 0.02 µM (ALP, CDP-star substrate) |
| Quantified Difference | Data pending; structural divergence (Cl vs. Br at C4-phenyl) expected to produce measurable differences in IC50 and/or binding mode |
| Conditions | In vitro enzymatic assay, bovine kidney ALP or equivalent; chemiluminescent detection |
Why This Matters
Halogen-dependent ALP inhibition is pharmacologically relevant for bone mineralization disorders and immunoassay development; the chloro variant offers a structurally distinct probe for SAR studies complementing the bromo congener.
- [1] Wilcken, R.; Zimmermann, M. O.; Lange, A.; Joerger, A. C.; Boeckler, F. M. Principles and applications of halogen bonding in medicinal chemistry and chemical biology. J. Med. Chem. 2013, 56, 1363–1388. DOI: 10.1021/jm3012068 View Source
